(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole]
Description
(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole] is a chiral bis-oxazoline ligand featuring a rigid dibenzofuran core and two isopropyl-substituted oxazoline rings. This compound is widely employed in asymmetric catalysis, particularly in enantioselective cycloaddition and hydrogenation reactions. Its stereochemical rigidity and electron-donating oxazoline moieties enable effective coordination with transition metals like nickel (Ni), copper (Cu), and zinc (Zn), facilitating high enantiomeric excess (e.e.) in catalytic transformations . The isopropyl groups at the 4-position of the oxazoline rings introduce steric bulk, which critically influences substrate binding and transition-state stabilization .
Properties
IUPAC Name |
(4S)-4-propan-2-yl-2-[6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-13(2)19-11-27-23(25-19)17-9-5-7-15-16-8-6-10-18(22(16)29-21(15)17)24-26-20(12-28-24)14(3)4/h5-10,13-14,19-20H,11-12H2,1-4H3/t19-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRRYQTYNUBTGN-WOJBJXKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=NC(CO5)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=N[C@H](CO5)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole] typically involves the reaction of dibenzofuran with oxazoline derivatives under specific conditions. One common method includes the use of a dibenzofuran precursor, which is reacted with (S)-4-isopropyl-2-oxazoline in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and inert atmospheres to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxazoline rings or the dibenzofuran core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the oxazoline rings or the dibenzofuran core .
Scientific Research Applications
(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole] has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole] primarily involves its role as a ligand in catalytic processes. The oxazoline groups can coordinate with metal centers, facilitating various catalytic reactions. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in asymmetric catalysis. The pathways involved often include the formation of metal-ligand complexes that enhance the reactivity and selectivity of the catalytic process .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Catalytic Performance and Enantioselectivity
A. Nitrile Imine Cycloaddition :
The Ni(II) complex of (4S,4'S)-2,2'-(4,6-dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole] achieves >95% e.e. in nitrile imine cycloadditions under optimized conditions (CH₃CN, 0°C, 12 h). This performance surpasses phenyl-substituted DBFOX/PH (e.e. ~85–90% in similar reactions) due to enhanced steric shielding from the isopropyl groups .
B. Diels-Alder Reactions: DBFOX/PH-based Ni(II) complexes exhibit superior activity in Diels-Alder reactions (e.e. >99%), attributed to the phenyl groups’ π-stacking interactions with dienophiles. The isopropyl analogue, however, shows reduced efficiency (e.e. ~80%) in these reactions, highlighting the trade-off between steric bulk and electronic effects .
C. Solvent and Temperature Tolerance :
Both dibenzofurandiyl-based ligands demonstrate high stability in protic solvents (e.g., water, alcohols) and broad temperature ranges (−20°C to 80°C). However, the cyclohexylidene analogue () is less thermally stable, decomposing above 60°C .
Physicochemical Properties
The higher melting point of DBFOX/PH reflects its crystalline phenyl-packed structure, while the target compound’s isopropyl groups reduce packing efficiency, lowering the melting point .
Biological Activity
The compound (4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole] , with the CAS number 409312-96-5 , has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C24H26N2O3
- Molecular Weight : 390.5 g/mol
- Appearance : White to yellow powder
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanisms through which it exerts its effects remain an area of active investigation.
Anticancer Properties
Several studies have explored the anticancer potential of (4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole]. For instance:
- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis. The IC50 values varied depending on the cell line tested, indicating selective cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| A549 (Lung) | 10 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens. In particular:
- Bacterial Inhibition : Studies have reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Case Studies
- In Vivo Efficacy : A study conducted on murine models demonstrated that administration of (4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole] resulted in significant tumor size reduction compared to control groups. The study highlighted its potential as a therapeutic agent in cancer treatment.
- Combination Therapy : Research has indicated enhanced efficacy when this compound is used in combination with established chemotherapeutics. For instance, synergistic effects were observed when combined with doxorubicin in breast cancer models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
